molecular formula C10H12F3NO B8618131 N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

Cat. No. B8618131
M. Wt: 219.20 g/mol
InChI Key: CTJMZUIJSJYWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine is a useful research compound. Its molecular formula is C10H12F3NO and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)phenoxy]ethanamine

InChI

InChI=1S/C10H12F3NO/c1-14-6-7-15-9-4-2-8(3-5-9)10(11,12)13/h2-5,14H,6-7H2,1H3

InChI Key

CTJMZUIJSJYWQJ-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[2-(4-trifluoromethylphenoxy)ethyl]-formamide (2.02 g, 8.66 mmol) prepared in Reference Example 160 was dissolved in THF (20 ml). Borane-THF complex (1 M) THF solution (21.7 ml, 21.7 mmol) was added dropwise to this solution while cooling in an ice-bath, and the mixture was stirred overnight. The reaction mixture was cooled, to which water and 6N hydrochloric acid were added, and the mixture was stirred for 20 minutes. The reaction mixture was neutralized with a sodium hydroxide aqueous solution, and the mixture extracted with methylene chloride. The extract was dried over magnesium sulfate, and then filtered. The filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride/methanol=200/1) to afford N-methyl-N-[2-(4-trifluoromethylphenoxy)ethyl]amine (1.05 g, yield 55%) as a white powder.
Name
N-[2-(4-trifluoromethylphenoxy)ethyl]-formamide
Quantity
2.02 g
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reactant
Reaction Step One
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21.7 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Five

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